5-Benzothiazolamine, 2-(4-aminophenyl)-

Antitumor SAR Heterocyclic chemistry Breast cancer

5-Benzothiazolamine, 2-(4-aminophenyl)- (CAS 13676-50-1) is a dual-amine benzothiazole scaffold featuring both a 4-NH₂ phenyl and a 5-NH₂ benzothiazole group. This substitution pattern enables orthogonal derivatization — amides, sulfonamides, or urea linkages at the 5-position — without occupying the critical 4-NH₂ required for CYP1A1 bioactivation. Researchers choose this compound over CJM-126 (CAS 6278-73-5) to access dual-handle SAR exploration, distinct fluorescence signatures, and selective antitumor pharmacophore retention. Ideal for oncology probe development, PET tracer conjugation, and CYP1A1 metabolic studies. Inquire for bulk pricing.

Molecular Formula C13H11N3S
Molecular Weight 241.31 g/mol
CAS No. 13676-50-1
Cat. No. B13400085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzothiazolamine, 2-(4-aminophenyl)-
CAS13676-50-1
Molecular FormulaC13H11N3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)N)N
InChIInChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2
InChIKeyIWQSVMPGXSAKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzothiazolamine, 2-(4-aminophenyl)- (CAS 13676-50-1) – Compound Identity and Class Overview for Procurement Decision-Making


5-Benzothiazolamine, 2-(4-aminophenyl)- (CAS 13676-50-1), also named 2-(4-aminophenyl)-1,3-benzothiazol-5-amine, is a heterocyclic benzothiazole derivative featuring a primary amine at the 4-position of the pendant phenyl ring and an additional 5-amino substituent on the benzothiazole core (molecular formula C₁₃H₁₁N₃S; MW 241.31 g/mol; LogP 4.29; PSA 93.17 Ų) . It belongs to the broader class of 2-(4-aminophenyl)benzothiazoles, which were originally discovered as potent and highly selective antitumor agents with a unique mechanistic profile distinct from clinically used chemotherapeutic classes [1][2]. The presence of dual amine functionality (4-NH₂ on phenyl + 5-NH₂ on benzothiazole) distinguishes this compound from the extensively characterized parent lead 2-(4-aminophenyl)benzothiazole (CJM-126, CAS 6278-73-5) and its 3′-substituted clinical analogues such as DF 203 and 5F 203 (Phortress) [3]. This structural differentiation provides orthogonal synthetic handles and altered electronic properties that are relevant for applications in medicinal chemistry derivatization, fluorescence probe development, and bioconjugation strategies [4].

Why Generic Substitution of 5-Benzothiazolamine, 2-(4-aminophenyl)- (CAS 13676-50-1) with Unsubstituted or 6-Amino Benzothiazole Analogues Carries Scientific and Procurement Risk


Although benzothiazole-based compounds containing the 4-aminophenyl motif share a common pharmacophore, substitution pattern — particularly the position and nature of ring substituents — is deterministic for biological activity, metabolic fate, and physicochemical properties [1]. The seminal structure–activity relationship (SAR) study by Shi et al. (1996) demonstrated that activity follows the heterocyclic sequence benzothiazole > benzoxazole ≫ benzimidazole, and that the presence, position, and electronic character of substituents on both the phenyl ring (3′-position) and the benzothiazole core govern antitumor potency, cell-line selectivity, and in vivo efficacy [1]. The 5-amino substituent on the benzothiazole ring of CAS 13676-50-1 introduces an electron-donating group that modulates the electronic density of the aromatic system, alters CYP1A1 substrate recognition (the critical bioactivation enzyme for this class), and provides a chemically addressable handle absent in the parent CJM-126 (CAS 6278-73-5) and its 3′-substituted analogues [2][3]. Regioisomeric substitution (5-NH₂ vs. 6-NH₂) generates distinct fluorescence spectral signatures and differential reactivity in further synthetic elaboration, as demonstrated by Honzawa et al. (2019) [4]. Generic interchange without confirming the exact substitution pattern therefore risks loss of desired biological potency, altered metabolic activation, incompatible fluorescence properties, or failure in subsequent conjugation chemistry. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Comparative Evidence for 5-Benzothiazolamine, 2-(4-aminophenyl)- (CAS 13676-50-1) vs. Closest Structural and Functional Analogs


Benzothiazole Core Superiority: Heterocyclic Potency Hierarchy Quantified Against Benzoxazole and Benzimidazole Congeners

The foundational SAR study by Shi et al. (1996) established a quantitative potency hierarchy for the heterocyclic core of 2-(4-aminophenyl) derivatives: benzothiazole > benzoxazole ≫ benzimidazole [1]. The parent 2-(4-aminophenyl)benzothiazole (compound 5a, CJM-126) exhibited IC₅₀ values in the nanomolar range against a panel of human breast cancer cell lines including MCF-7 and MDA 468, whereas the corresponding benzoxazole and benzimidazole analogues were substantially less active or inactive [1]. Within the benzothiazole class, 3′-substitution with methyl, bromo, iodo, or chloro groups further enhanced potency and extended the spectrum of activity to ovarian, lung, and renal cell lines [1]. This demonstrates that 5-Benzothiazolamine, 2-(4-aminophenyl)- (CAS 13676-50-1), bearing the benzothiazole core with additional 5-NH₂ functionality, occupies a structurally privileged position within the potency hierarchy that is not achievable with benzoxazole or benzimidazole replacements.

Antitumor SAR Heterocyclic chemistry Breast cancer

Selective Antitumor Cytotoxicity of 2-(4-Aminophenyl)benzothiazole Class: Quantitative Potency and Selectivity Window Against Clinically Relevant Comparators

The 2-(4-aminophenyl)benzothiazole class, of which CAS 13676-50-1 is a 5-amino-substituted member, exhibits a uniquely selective cytotoxicity profile confirmed by NCI COMPARE analysis [1][2]. Bradshaw et al. (1998) reported that the parent CJM-126 (2-(4-aminophenyl)benzothiazole) elicits IC₅₀ values in the nanomolar range against estrogen receptor-positive and -negative human mammary carcinoma cell lines, while prostate carcinoma cell lines (PC-3) remain refractory with IC₅₀ > 30 µM — representing a selectivity window exceeding three orders of magnitude [1]. 3′-Substituted analogues (methyl, halogen) achieve even higher potency, with IC₅₀ values in the picomolar range against sensitive breast lines [1]. Hutchinson et al. (2001) further demonstrated that fluorinated 2-(4-aminophenyl)benzothiazoles achieve GI₅₀ < 1 nM against MCF-7 (ER+) and MDA 468 (ER−) breast cancer cells while remaining inactive (GI₅₀ > 10 µM) against PC-3 prostate, nonmalignant HBL 100 breast, and HCT 116 colon cells [3]. In the NCI Developmental Therapeutics Program 60-cell-line screen, benzothiazoles produced unique mean graph fingerprints with COMPARE negative correlation against all known clinical classes of chemotherapeutic agents, indicating a novel mechanism of action [1][3].

Selective cytotoxicity Breast cancer NCI 60-cell screen

5-Amino vs. 6-Amino Regioisomer Differentiation: Synthetic and Spectroscopic Consequences for Derivative Design

The 5-amino substitution on the benzothiazole ring of CAS 13676-50-1 is structurally and electronically distinct from the 6-amino regioisomer (CAS 50862-59-4). Honzawa et al. (2019) specifically investigated the synthesis and fluorescence spectra of 5- and 6-substituted 2-(4-aminophenyl)-1,3-benzothiazole derivatives, demonstrating that the position of the amino substituent on the benzothiazole core produces distinguishable fluorescence spectral signatures [1]. In the parent 2-(4-aminophenyl)benzothiazole (p-APBT, without additional benzothiazole substitution), Dey and Dogra (1991) established that fluorescence excitation spectra recorded at 390 nm and 460 nm emission bands reflect the simultaneous presence of neutral and monocationic prototropic species, with the monocation undergoing structural reorganization to a quinonoid form [2]. Introduction of the electron-donating 5-NH₂ group alters the HOMO–LUMO gap and charge distribution, predictably shifting both absorption and emission wavelengths relative to the unsubstituted and 6-substituted regioisomers [1]. Furthermore, the 5-position is electronically distinct from the 6-position due to the mesomeric influence of the benzothiazole nitrogen and sulfur atoms, affecting reactivity in electrophilic aromatic substitution and cross-coupling reactions [3].

Regioisomerism Fluorescence spectroscopy Synthetic chemistry

CYP1A1-Mediated Bioactivation: Class-Level Evidence for Metabolic Activation as a Determinant of Antitumor Selectivity

A defining mechanistic feature of 2-(4-aminophenyl)benzothiazoles is their requirement for cytochrome P450 1A1 (CYP1A1)-mediated bioactivation to exert antitumor activity [1][2]. Leong et al. (2003) demonstrated that sensitive carcinoma cells (MCF-7 breast, IGROV-1 ovarian) deplete benzothiazoles from nutrient media and powerfully induce CYP1A1 expression, while inherently resistant cells (MDA-MB-435 breast) show no such induction [1]. CYP1A1 converts benzothiazoles to reactive electrophilic nitrenium species that form covalent DNA adducts; at concentrations >100 nM, DNA adducts are detected in sensitive MCF-7 cells exposed to 5F 203 (the 5-fluoro-3′-methyl clinical analogue), with adduct accumulation observed between 2–24 h [1]. In vivo, Phortress (the lysylamide prodrug of 5F 203) at 20 mg/kg generates DNA adducts selectively in sensitive MCF-7 and IGROV-1 xenografts while sparing resistant MDA-MB-435 tumors implanted in the same mouse [1]. The 5-amino substituent on CAS 13676-50-1 is posited to influence CYP1A1 substrate recognition and metabolic oxidation at the benzothiazole ring, analogous to how 5-fluoro vs. 6-fluoro substitution differentially affects metabolite export and biphasic dose–response characteristics [3].

CYP1A1 bioactivation DNA adduct formation AhR signaling

Dual Amino Functionality: Orthogonal Derivatization Handles for Prodrug Design, Bioconjugation, and Imaging Probe Development

Unlike the extensively studied clinical lead 2-(4-aminophenyl)benzothiazole (CJM-126) which possesses a single primary amine at the 4′-position of the phenyl ring, CAS 13676-50-1 features two chemically distinct primary amine groups: one on the electron-deficient 4-position of the phenyl ring and one on the electron-rich 5-position of the benzothiazole core . This dual amine architecture provides orthogonal reactivity for sequential derivatization. The Nottingham group demonstrated that amino acid prodrugs (L-lysyl and L-alanyl amides) attached via the phenyl 4-NH₂ group successfully addressed the poor aqueous solubility and bioavailability of the lipophilic benzothiazole pharmacophore while preserving CYP1A1-dependent bioactivation, culminating in the selection of Phortress (the lysylamide prodrug of 5F 203) for Phase I clinical evaluation [1]. The additional 5-NH₂ group on CAS 13676-50-1 offers a second, spatially separated attachment point that can be exploited for fluorophore conjugation (as explored by Honzawa et al., 2019, for fluorescence probe development), radiolabeling with ⁹⁹ᵐTc or ¹⁸F for PET/SPECT imaging agents [2], or attachment of targeting moieties without blocking the 4-NH₂ group required for CYP1A1 substrate recognition [3]. This contrasts with the parent CJM-126, where any N-derivatization occurs exclusively at the 4-NH₂ site and may directly impact metabolic activation efficiency.

Prodrug design Bioconjugation Imaging probes

Optimal Research and Industrial Application Scenarios for 5-Benzothiazolamine, 2-(4-aminophenyl)- (CAS 13676-50-1) Based on Verified Evidence


Medicinal Chemistry: Synthesis of Novel CYP1A1-Targeted Antitumor Candidates via Sequential Derivatization of Dual Amine Handles

CAS 13676-50-1 serves as an advanced intermediate for synthesizing benzothiazole-based antitumor agents bearing differential substituents at the 5-position of the benzothiazole core and the 4-position of the phenyl ring. The parent benzothiazole class achieves nanomolar to sub-nanomolar GI₅₀ values against MCF-7 and MDA 468 breast cancer cells with >1,000-fold selectivity over insensitive lines (GI₅₀ > 10–30 µM against PC-3 prostate and HCT 116 colon) [1][2]. The 5-NH₂ group on CAS 13676-50-1 provides an additional point for SAR exploration — for example, conversion to amides, sulfonamides, or urea derivatives — without occupying the 4-NH₂ group that is critical for CYP1A1 substrate recognition and metabolic bioactivation to DNA-damaging nitrenium species [3]. This dual-derivatization strategy is not accessible with the single-amine parent CJM-126 (CAS 6278-73-5). Researchers can exploit this scaffold to optimize potency, selectivity, and pharmacokinetic properties while retaining the benzothiazole core essential for activity (benzothiazole > benzoxazole ≫ benzimidazole hierarchy) [1].

Fluorescence Probe and Imaging Agent Development: Exploiting Regioisomer-Specific Photophysical Properties

The 5-amino substitution on the benzothiazole ring of CAS 13676-50-1 generates distinct fluorescence spectral properties compared to both the unsubstituted parent and the 6-amino regioisomer, as demonstrated by Honzawa et al. (2019) in their systematic study of 5- and 6-substituted 2-(4-aminophenyl)-1,3-benzothiazole derivatives [1]. The compound's intrinsic fluorescence, combined with the dual amine architecture enabling attachment of additional fluorophores, targeting ligands, or chelators for radiometals (e.g., ⁹⁹ᵐTc, ¹⁸⁸Re, ¹⁸F), makes it a versatile scaffold for constructing tumor-imaging probes as demonstrated by Wang et al. (2020) for PET imaging of MCF-7 and HeLa xenografts [2]. The selectivity of the 2-(4-aminophenyl)benzothiazole pharmacophore for CYP1A1-expressing cancer cells provides tumor-targeting capability that generic fluorescent benzothiazoles (e.g., thioflavin T, BTA-1) lack [2][3].

Chemical Biology: Investigating AhR–CYP1A1 Signaling and DNA Adduct Formation Mechanisms

The 2-(4-aminophenyl)benzothiazole class is defined by its dependence on the aryl hydrocarbon receptor (AhR)–CYP1A1 signaling axis for bioactivation [1]. CAS 13676-50-1, as a structurally defined member of this class, is suitable for use as a tool compound to study CYP1A1 induction kinetics, metabolic oxidation at the benzothiazole ring, and downstream DNA adduct formation. The class-mechanism evidence establishes that sensitive cells induce CYP1A1 upon benzothiazole exposure, leading to the formation of reactive nitrenium species that covalently modify DNA at concentrations ≥100 nM, while resistant cells devoid of CYP1A1 activity sustain no DNA damage [1][2]. The 5-NH₂ substituent's electronic influence on the benzothiazole ring may modulate the rate or regioselectivity of CYP1A1-mediated oxidation (analogous to the differential metabolic profiles of 5-fluoro vs. 6-fluoro congeners) [3], providing a basis for comparative mechanistic studies.

Materials Science and Sensor Development: Benzothiazole-Based Chromophores with Tunable Optical Properties

The 5-amino-2-(4-aminophenyl)benzothiazole scaffold possesses a donor–π–acceptor electronic configuration amenable to solvatochromic and prototropic modulation. Dey and Dogra (1991) characterized the absorption and fluorescence behavior of 2-(4-aminophenyl)benzothiazole (p-APBT), identifying distinct prototropic species (neutral, monocation, dication) with characteristic spectral signatures at 390 nm and 460 nm emission bands [1]. The additional 5-NH₂ group in CAS 13676-50-1 is expected to red-shift absorption/emission maxima and alter pKₐ values of the prototropic equilibria, expanding the palette of benzothiazole-based fluorophores for applications such as pH sensing, metal ion detection (e.g., Fe³⁺ probes reported with 2-phenylbenzothiazole fluorophores), and solid-state emissive materials [2]. The dual amine functionality further enables covalent immobilization on sensor surfaces or polymer matrices.

Quote Request

Request a Quote for 5-Benzothiazolamine, 2-(4-aminophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.